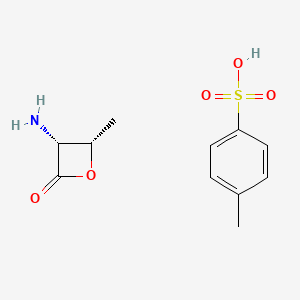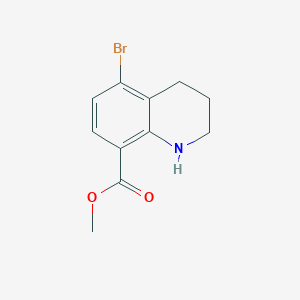
Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 5th position and a methyl ester group at the 8th position of the tetrahydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method is as follows:
Bromination: 1,2,3,4-tetrahydroquinoline is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated product is then reacted with methanol and a catalyst such as sulfuric acid to form the methyl ester at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar solvent like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Products with reduced functional groups, such as alcohols.
Oxidation: Quinoline derivatives with oxidized functional groups.
Applications De Recherche Scientifique
Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the ester group at the 8th position.
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Lacks the bromine atom at the 5th position.
1,2,3,4-Tetrahydroquinoline: Lacks both the bromine atom and the ester group.
Uniqueness
Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3 |
Clé InChI |
KQNULQFYMSPDED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=C(C=C1)Br)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)

![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)
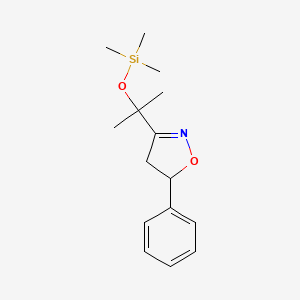
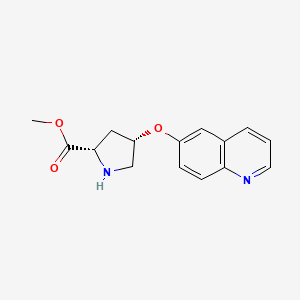
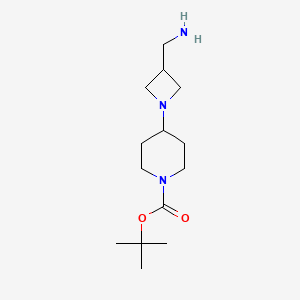
![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)
![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)
